molecular formula C15H24 B1235663 (Z,E)-alpha-Farnesene CAS No. 26560-14-5

(Z,E)-alpha-Farnesene

Cat. No.: B1235663
CAS No.: 26560-14-5
M. Wt: 204.35 g/mol
InChI Key: CXENHBSYCFFKJS-OXYODPPFSA-N
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Description

(Z,E)-alpha-Farnesene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including apples and other fruits. It is known for its characteristic green, woody aroma and plays a significant role in the plant’s defense mechanisms against pests and pathogens.

Scientific Research Applications

(Z,E)-alpha-Farnesene has diverse applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other sesquiterpenes and in studying reaction mechanisms.

    Biology: Its role in plant defense mechanisms is extensively studied, particularly its effect on pest behavior and plant-pathogen interactions.

    Medicine: Research is ongoing into its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the fragrance industry for its pleasant aroma and in the production of biofuels due to its high energy content.

Mechanism of Action

(Z,E)-alpha-Farnesene, a compound with a similar hydrocarbon structure as lipoxin A4, inhibits Ca2+ influx induced in human neutrophils by fMLF (IC50 = 1.2 μM), WKYMVM (IC50 = 1.4 μM), or interleukin 8 (IC50 = 2.6 μM). Pretreatment with A. dracunculus essential oils and farnesene also inhibited human neutrophil chemotaxis induced by fMLF, suggesting these treatments down-regulated human neutrophil responses to inflammatory chemoattractants .

Future Directions

(Z,E)-alpha-Farnesene has been identified as a potential anti-inflammatory modulator of human neutrophils . This suggests that it could have potential applications in the treatment of inflammatory conditions. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z,E)-alpha-Farnesene can be synthesized through several methods, including:

    Isoprene Pathway: This involves the polymerization of isoprene units, catalyzed by enzymes such as farnesyl diphosphate synthase.

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as apple peels, using steam distillation or solvent extraction techniques. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered yeast or bacteria.

Chemical Reactions Analysis

Types of Reactions: (Z,E)-alpha-Farnesene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form farnesol and other oxygenated derivatives.

    Hydrogenation: This reaction converts this compound into farnesane, a saturated hydrocarbon.

    Isomerization: Under UV light or in the presence of catalysts, this compound can isomerize to other geometric forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.

    Isomerization: UV light or acidic catalysts can facilitate this reaction.

Major Products:

    Oxidation: Farnesol, farnesal, and other oxygenated sesquiterpenes.

    Hydrogenation: Farnesane.

    Isomerization: Other geometric isomers of farnesene.

Comparison with Similar Compounds

    Beta-Farnesene: Another sesquiterpene with similar structural features but different biological activities.

    Farnesol: An alcohol derivative of farnesene with distinct chemical properties and applications.

Uniqueness: (Z,E)-alpha-Farnesene is unique due to its specific geometric configuration, which influences its reactivity and biological activity

Properties

IUPAC Name

(3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXENHBSYCFFKJS-OXYODPPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C/C=C(/C)\C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181138
Record name (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3Z,6E)-alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

277.00 to 279.00 °C. @ 760.00 mm Hg
Record name (3Z,6E)-alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26560-14-5
Record name alpha-Farnesene, (3Z,6E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026560145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-FARNESENE, (3Z,6E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4U81627K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3Z,6E)-alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name (3Z,6E)-alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (Z,E)-α-Farnesene act as a pheromone?

A1: (Z,E)-α-Farnesene acts as an attractant for certain insects. Research has shown that in the Maladera matrida beetle (a type of scarab beetle), (Z,E)-α-Farnesene is emitted by virgin females and elicits an electrophysiological response in the antennae of both males and females []. This suggests that the compound plays a crucial role in mate attraction and potentially other social interactions within this species.

Q2: Is (Z,E)-α-Farnesene found in plants? What role does it play?

A2: Yes, (Z,E)-α-Farnesene is found in various plant species. For example, it is a component of the volatile compounds emitted by apple branches and fruits []. While it contributes to the overall aroma profile of apples, it also plays a role in attracting pests like the codling moth (Cydia pomonella) []. Interestingly, the concentration of (Z,E)-α-Farnesene and other volatile compounds in apples changes throughout their development, influencing the behavior of insects like the codling moth during different stages of their life cycle [].

Q3: Are there any negative consequences to the presence of (Z,E)-α-Farnesene in fruits?

A3: While (Z,E)-α-Farnesene itself may not be directly detrimental, its oxidation can lead to undesirable effects in fruits like apples. Studies on transgenic apples with suppressed ethylene biosynthesis showed that despite reduced ethylene production, these apples still produced (Z,E)-α-Farnesene []. This compound can oxidize to form free radicals and 6-methyl-5-hepten-2-one (MHO), both of which contribute to the development of superficial scald, a storage disorder characterized by browning of the fruit skin [].

Q4: What is the relationship between (Z,E)-α-Farnesene and ethylene in fruit ripening?

A4: Research suggests that (Z,E)-α-Farnesene production is not directly controlled by ethylene, at least not entirely []. Transgenic apples with suppressed ethylene biosynthesis still produced (Z,E)-α-Farnesene, indicating other factors influence its synthesis []. This finding highlights the complex interplay of various volatile compounds during fruit ripening and storage, independent of ethylene regulation.

Q5: What analytical techniques are used to study (Z,E)-α-Farnesene?

A5: Several analytical techniques are employed to study (Z,E)-α-Farnesene. Gas chromatography coupled with electroantennography detection (GC-EAD) is used to identify volatile compounds that elicit a response from insect antennae [, ]. This technique helps pinpoint specific compounds involved in insect-plant interactions. Additionally, gas chromatography-mass spectrometry (GC-MS) is utilized to identify and quantify the various volatile compounds present in complex mixtures, such as plant extracts or insect secretions [, ].

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